Product packaging for Adapalene sodium salt(Cat. No.:)

Adapalene sodium salt

Cat. No.: B13391286
M. Wt: 435.5 g/mol
InChI Key: JGZYHPLAOKOZHY-UHFFFAOYSA-N
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Description

Contextualization within Retinoid Chemistry and Pharmacology Research

Adapalene (B1666599) is a naphthoic acid derivative that represents a significant advancement in retinoid chemistry. nih.gov Unlike first-generation retinoids like tretinoin (B1684217), which are derived from vitamin A and exhibit broad receptor binding, adapalene has a more rigid molecular structure. nih.gov This structural difference leads to greater chemical stability, particularly against oxidation and light degradation, a notable advantage in research settings. nih.govgoogle.com

From a pharmacological standpoint, adapalene's significance lies in its selective affinity for specific retinoic acid receptors (RARs). nih.gov It primarily targets RAR-beta and RAR-gamma, which are found in the epidermis and dermis. nih.govgavinpublishers.com This selective binding is a key area of investigation, as it allows researchers to dissect the specific roles of these receptors in cellular differentiation, proliferation, and inflammation. nih.gov The sodium salt form of adapalene offers advantages in solubility and handling for in vitro experimental setups. apexbt.com

Significance of Adapalene Sodium Salt for Investigational Studies

The sodium salt of adapalene is particularly valuable for a range of investigational studies due to its properties as a potent RAR agonist. medchemexpress.comtargetmol.com In laboratory research, it is utilized to explore fundamental biological processes. For instance, studies have shown that this compound can inhibit the viability of various cancer cell lines and induce apoptosis, or programmed cell death. medchemexpress.com It has also been observed to cause cell cycle arrest, providing a model for studying the regulation of cell division. medchemexpress.com

Furthermore, research has identified that this compound can inhibit the enzymatic activity of glutamic-oxaloacetic transaminase 1 (GOT1) in a non-competitive manner. medchemexpress.com This finding opens up avenues for investigating the metabolic pathways influenced by this compound. The anti-proliferative effects of adapalene are also a subject of intense study, with research demonstrating its ability to inhibit the expression of enzymes like transglutaminase Type I. medchemexpress.comnih.gov

Recent research has expanded the investigational scope of adapalene to include its effects on platelet function. Studies have shown that it can inhibit platelet aggregation and granule secretion, key events in thrombosis. gavinpublishers.com These investigations are crucial for understanding the broader pharmacological potential of retinoids beyond their traditional dermatological applications.

Interactive Data Table: Chemical and Physical Properties of Adapalene and its Sodium Salt

PropertyAdapaleneThis compound
Molecular Formula C28H28O3 chemsrc.comC28H27NaO3 apexbt.comnih.gov
Molecular Weight 412.52 g/mol chemsrc.com434.5 g/mol apexbt.comnih.gov
CAS Number 106685-40-9 targetmol.com911110-93-5 apexbt.com
Physical Appearance White crystals newdrugapprovals.orgSolid apexbt.com
Melting Point 319-322 °C chemsrc.comNot available targetmol.com
Solubility Insoluble in water and ethanol (B145695) apexbt.comInsoluble in H2O; insoluble in EtOH; ≥4.35 mg/mL in DMSO with gentle warming apexbt.com

Detailed Research Findings

Synthesis:

The synthesis of this compound typically involves the hydrolysis of adapalene methyl ester. google.com One documented method involves refluxing adapalene methyl ester with a sodium hydroxide (B78521) solution in a mixture of tetrahydrofuran (B95107) (THF) and water. google.com After the reaction, water is added and the THF is distilled off. The resulting solution is heated to dissolve the solid and then cooled to crystallize the this compound, which can then be filtered and dried. google.com The yield for this particular process is reported to be 94%. google.com Adapalene itself can then be precipitated from the sodium salt by dissolving it in a THF/water mixture and adding an acetic acid solution. google.com

Receptor Binding and Cellular Effects:

This compound is a potent agonist for retinoic acid receptors, with specific activity for RARα, RARβ, and RARγ. medchemexpress.com Its interaction with these receptors triggers a cascade of cellular events.

Anti-proliferative Activity: In various cancer cell lines, this compound has demonstrated the ability to inhibit cell viability. medchemexpress.com For example, the half-maximal inhibitory concentrations (IC50) have been determined for several cell lines, including ES-2 (ovarian cancer), HOV-7 (ovarian cancer), MCF-7 (breast cancer), and others. medchemexpress.com It has also been shown to induce apoptosis and cause cell cycle arrest in the G1 phase in a dose- and time-dependent manner in colorectal cancer cells. medchemexpress.com

Enzyme Inhibition: Research has shown that this compound can inhibit the activity of the enzyme glutamic-oxaloacetic transaminase 1 (GOT1) with an IC50 of 21.79 μM. medchemexpress.com It also inhibits the expression of transglutaminase Type I, an enzyme involved in cell envelope formation, with an IC50 of 2.5 nM. medchemexpress.com

Anti-inflammatory and Immunomodulatory Effects: Adapalene has been shown to reduce the expression of Toll-like receptor 2 (TLR-2) and interleukin-10 (IL-10). targetmol.com By modulating the immune system in this way, it can enhance the antimicrobial activity against certain bacteria. targetmol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28NaO3 B13391286 Adapalene sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H28NaO3

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C28H28O3.Na/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28;/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30);

InChI Key

JGZYHPLAOKOZHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5.[Na]

Origin of Product

United States

Synthetic Methodologies and Process Development for Adapalene Sodium Salt

Chemical Pathways for Adapalene (B1666599) Precursor Synthesis

The primary precursor to adapalene sodium salt is adapalene, which is typically synthesized via its methyl ester derivative, adapalene methyl ester. The construction of this ester involves the coupling of two key fragments: an adamantyl-substituted phenyl group and a methyl naphthoate group.

The formation of adapalene methyl ester, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid methyl ester, is the crucial carbon-carbon bond-forming step in the synthesis of adapalene. Several cross-coupling strategies have been developed to achieve this transformation.

One of the foundational methods for synthesizing adapalene methyl ester is the Negishi cross-coupling reaction. google.comquickcompany.in This pathway involves the initial formation of a Grignard reagent from an aryl bromide, which is then transmetalated to an organozinc compound. newdrugapprovals.org

The general sequence begins with the synthesis of 2-(1-adamantyl)-4-bromoanisole. This intermediate is reacted with magnesium metal in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. google.comnewdrugapprovals.org This organomagnesium compound is then converted to a more reactive organozinc derivative by treatment with zinc chloride (ZnCl₂). quickcompany.innewdrugapprovals.org The resulting organozinc reagent is coupled with methyl 6-bromo-2-naphthoate in the presence of a transition metal catalyst, typically a complex of nickel or palladium, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloronickel(II) (NiCl₂(dppf)) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). newdrugapprovals.orgacs.org

While effective, this method has several drawbacks for industrial-scale production. The Grignard reaction requires strictly anhydrous conditions, and its formation can be highly exothermic, posing a potential safety risk. google.comquickcompany.in Furthermore, the coupling reaction can lead to the formation of dimeric by-products, such as 3,3'-diadamantyl-4,4'-dimethoxybiphenyl, which complicates the purification process. google.comnewdrugapprovals.org

Reaction Step Reagents and Conditions Catalyst Key Transformation Reference
Grignard Formation2-(1-adamantyl)-4-bromoanisole, Magnesium (Mg)NoneAryl bromide to organomagnesium reagent newdrugapprovals.org
TransmetalationGrignard reagent, Zinc Chloride (ZnCl₂)NoneOrganomagnesium to organozinc reagent newdrugapprovals.org
Negishi CouplingOrganozinc reagent, Methyl 6-bromo-2-naphthoateNiCl₂(dppf) or PdCl₂(PPh₃)₂/ZnCl₂C-C bond formation to yield adapalene methyl ester newdrugapprovals.orgacs.org

To overcome the challenges associated with the Negishi coupling, Suzuki coupling reactions have been developed as an alternative and often more robust method for synthesizing adapalene and its ester. google.comquickcompany.in The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org

In this approach, an adamantyl-phenyl boronic acid derivative is coupled with a naphthoic acid derivative. google.com One route involves the reaction of 3-adamantyl-4-methoxyphenyl boronic acid with methyl 6-bromo-2-naphthoate. quickcompany.in A more recent innovation utilizes a stable, easy-to-handle potassium trifluoroborate salt, 3-adamantyl-4-methoxyphenyl potassium trifluoroborate, for the coupling. google.com The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate (B1210297), and a base like potassium carbonate or potassium phosphate (B84403). google.comgoogle.com This method often provides good yields and avoids the stringent anhydrous conditions required for Grignard reagent formation. google.com

Coupling Partner 1 Coupling Partner 2 Catalyst/Base Yield Reference
4-methoxy-3-adamantyl-phenylboronic acidmethyl 6-tosyl-naphthalene-2-carboxylateNickel(II) chloride/tris(hydroxypropyl)phosphine, Potassium carbonate90% google.comepo.org
4-methoxy-3-adamantyl-phenylboronic acidmethyl 6-tosyl-naphthalene-2-carboxylateNickel chloride complexed with tri(cyclohexyl)phosphine, Potassium phosphate78% google.comepo.org
3-Adamantyl-4-methoxyphenyl potassium trifluoroborate6-bromo-2-methyl naphthoatePalladium acetate/Ligand, BaseNot specified google.com

A critical starting material for both the Negishi and Suzuki pathways is the adamantyl-substituted phenyl ring. This is commonly prepared via a Friedel-Crafts condensation reaction. google.comnewdrugapprovals.org The synthesis typically starts with the reaction of 1-adamantanol (B105290) and 4-bromophenol (B116583) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to yield 2-(1-adamantyl)-4-bromophenol. google.comnewdrugapprovals.org

Following the Friedel-Crafts reaction, the phenolic hydroxyl group is methylated to give 2-(1-adamantyl)-4-bromoanisole, the direct precursor for the Grignard reaction. newdrugapprovals.org This methylation is often achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. google.comacs.org This two-step process provides the necessary adamantyl-phenyl halide intermediate for subsequent cross-coupling reactions. researchgate.net During the Friedel-Crafts reaction, the formation of disubstituted adamantane (B196018) by-products can occur. researchgate.net

In the pursuit of more economical manufacturing processes, alternative synthetic strategies have been explored. One such approach involves a different sequence of bond formation. For instance, a process has been described that uses a Friedel-Crafts alkylation of methyl-6-(4-hydroxyphenyl)-2-naphthoate with 1-acetoxyadamantane. google.com This route builds the adamantyl moiety onto the pre-formed biphenyl-like structure, reversing the order of the key bond-forming steps. Another alternative approach utilizes easily available and low-cost 6-hydroxy-2-naphthoic acid alkyl esters as starting intermediates. newdrugapprovals.orggoogle.com

Synthesis of Adapalene Methyl Ester

Transformation to this compound

The final step in the synthesis is the conversion of adapalene methyl ester to this compound. This transformation is achieved through a saponification reaction, which is the hydrolysis of the ester under basic conditions. mui.ac.ir

Adapalene methyl ester is treated with a strong base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH). newdrugapprovals.orggoogle.com The reaction is commonly carried out in a mixture of solvents, such as tetrahydrofuran (THF) and water, and heated under reflux for several hours to ensure complete hydrolysis. google.comepo.org During this process, the methyl ester is cleaved, and the resulting carboxylate anion forms a salt with the sodium cation present in the reaction mixture.

After the reaction is complete, the this compound is isolated. This often involves distilling off the organic solvent (THF), followed by cooling the aqueous solution to induce crystallization of the salt. newdrugapprovals.orggoogle.com The solid product is then collected by filtration and dried. This method has been shown to produce this compound in high yield. google.comepo.org

Starting Material Reagents Solvents Conditions Yield Reference
Adapalene methyl ester50% w/w Sodium hydroxide aqueous solutionTHF, WaterReflux for 6 hours94% google.comepo.org

Saponification Processes for Adapalene Methyl Ester

The conversion of Adapalene methyl ester to this compound is primarily achieved through saponification, a type of hydrolysis reaction conducted under basic conditions. In this reaction, the ester group is cleaved by an alkaline reagent to form a carboxylate salt (this compound) and methanol (B129727).

One common and effective method involves the use of sodium hydroxide in a mixed solvent system. A typical laboratory and pilot-scale procedure involves refluxing Adapalene methyl ester with a 50% w/w aqueous solution of sodium hydroxide in a mixture of tetrahydrofuran (THF) and water. newdrugapprovals.orggoogle.comepo.org The reaction is generally carried out for approximately 6 hours. google.comepo.org Following the reflux, water is added, and the THF is distilled off. The mixture is then heated to ensure complete dissolution of the solid before being cooled to induce crystallization of the this compound, which is then isolated by filtration. google.comepo.org This direct synthesis yields the sodium salt, with reported yields as high as 94%. google.comepo.org

An alternative approach involves a two-step process where the methyl ester is first saponified to the free carboxylic acid (Adapalene), which is then converted to the sodium salt. In this variation, Adapalene methyl ester is treated with a sodium hydroxide solution in methanol and refluxed for about 8 hours. newdrugapprovals.orgacs.org After the reaction, the methanol is evaporated, and the mixture is acidified (e.g., with hydrochloric acid) to a low pH to precipitate the free Adapalene. newdrugapprovals.orgacs.org The isolated Adapalene can then be treated with a sodium base to form the desired sodium salt.

Table 1: Example Saponification Process for this compound

Parameter Condition Source
Starting Material Adapalene Methyl Ester google.com, epo.org
Alkaline Reagent 50% w/w Sodium Hydroxide (NaOH) aqueous solution google.com, epo.org
Solvent System Tetrahydrofuran (THF) and Water google.com, epo.org
Reaction Temperature Reflux google.com, epo.org
Reaction Time 6 hours google.com, epo.org
Work-up Distillation of THF, dissolution at ~80°C, cooling to ~15°C google.com, epo.org
Product This compound google.com, epo.org
Reported Yield 94% google.com, epo.org

Optimization of Reaction Conditions (e.g., solvent systems, temperature, alkaline reagents)

Studies have shown that a mixed solvent system of THF and water with a 50% sodium hydroxide solution provides an optimal balance of solubility for both the organic ester and the aqueous base, leading to efficient reaction kinetics. mui.ac.ir While early synthesis methods described saponification in methanol, they often required very long reaction times, sometimes up to 48 hours at reflux, which is not economical for industrial production. newdrugapprovals.orggoogle.com

A significant process optimization involves the use of a phase transfer catalyst in an aromatic, apolar solvent like toluene (B28343). google.com This approach can dramatically reduce the hydrolysis reaction time from 48 hours to approximately 2 to 3 hours. google.com The phase transfer catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase where the ester is located, thereby accelerating the reaction.

The choice of the alkaline reagent, such as sodium hydroxide or potassium hydroxide, also influences the process. While both can be used to hydrolyze the ester, subsequent steps may differ. For instance, using potassium hydroxide yields the potassium salt, which can be isolated and then neutralized in a separate step to form Adapalene. google.com The direct synthesis to the sodium salt using sodium hydroxide in a THF/water system is often preferred for its efficiency. mui.ac.ir

Table 2: Comparison of Saponification Conditions

Solvent System Alkaline Reagent Additive Reaction Time Reported Purity/Yield Source
Methanol Sodium Hydroxide None 48 hours 81% (Adapalene) newdrugapprovals.org, google.com
Methanol 2N Sodium Hydroxide None 8 hours 85% yield, 99% purity (Adapalene) newdrugapprovals.org, acs.org
THF / Water 50% Sodium Hydroxide None 6 hours 94% yield (this compound) google.com, epo.org
Toluene Potassium Hydroxide Phase Transfer Catalyst 2-3 hours Not specified google.com

Purification Strategies for Adapalene and its Sodium Salt

Achieving the high purity required for a pharmaceutical ingredient necessitates robust purification strategies. For Adapalene and its sodium salt, the primary methods employed are recrystallization and, to a lesser extent, chromatography.

Recrystallization Techniques and Solvent Selection

Recrystallization is the most common and industrially scalable method for purifying the final product. The choice of solvent or solvent system is critical for effectively removing impurities while maximizing the recovery of the pure compound.

For Adapalene free acid, a variety of solvent systems have been proven effective. One highly effective method is recrystallization from a mixture of tetrahydrofuran (THF) and ethyl acetate (e.g., a 70:30 ratio), which can yield Adapalene with a purity of 99.9%. mui.ac.ir Other successful recrystallizations have been performed using THF alone or in mixtures with water. newdrugapprovals.orgacs.orggoogle.com A pilot-scale process reported obtaining Adapalene with 99% purity via two successive recrystallizations in THF. newdrugapprovals.orgacs.org The use of toluene has also been identified as a suitable solvent, simplifying purification and avoiding the need for chromatography. acs.orgresearchgate.net Another effective purification involves dissolving crude Adapalene in THF at reflux and then adding toluene to induce crystallization, yielding a product with over 99.8% purity. google.com

The this compound itself can be purified by crystallization directly from the reaction mixture, as seen in the saponification process using a THF/water system where the product crystallizes upon cooling. google.comepo.org Other salts, such as the potassium salt, can be purified by recrystallization from organic solvents like aromatic hydrocarbons or ethers. google.com

Table 3: Recrystallization Solvents for Adapalene and its Salts

Compound Solvent System Reported Purity Source
Adapalene THF / Ethyl Acetate (70:30) 99.9% mui.ac.ir
Adapalene Tetrahydrofuran (THF) 99% (HPLC) newdrugapprovals.org, acs.org
Adapalene THF / Toluene >99.8% google.com
Adapalene THF / Ethyl Acetate 81% Yield newdrugapprovals.org, google.com
Adapalene Methyl Ester Toluene Not specified acs.org, acs.org
Adapalene Potassium Salt Aromatic solvents, ethers, alcohol/water mixtures Not specified google.com

Chromatographic Purification Methods

While highly effective at separating compounds, column chromatography is generally considered expensive, laborious, and less environmentally friendly for large-scale industrial production. newdrugapprovals.orggoogle.com Its use is often limited to the purification of intermediates on a laboratory scale or in older, less optimized synthetic routes.

For example, in some early preparations, the precursor Adapalene methyl ester was purified by column chromatography using a mixture of heptane (B126788) and dichloromethane (B109758) as the eluent. newdrugapprovals.orggoogle.com However, modern process development has focused on eliminating this step by developing reaction conditions that produce a cleaner crude product and by using more efficient recrystallization techniques. acs.orggoogle.comacs.org The avoidance of chlorinated solvents like dichloromethane is also a significant advantage in terms of environmental health and safety. google.com

Process Yield Optimization and Scale-Up Considerations

A key strategy is to improve the yield and purity of the penultimate intermediate, Adapalene methyl ester. This has been achieved by optimizing the preceding C-C coupling reaction (e.g., a Negishi or Suzuki coupling). acs.orgnsmsi.ir For instance, using a dual catalyst system of PdCl₂(PPh₃)₂ and ZnCl₂ can drive the reaction to high yield. acs.orgacs.org Controlling the addition of reagents during this coupling step is also critical on an industrial scale to manage the exothermic nature of the reaction and minimize impurity formation. epo.org

Simplifying the purification process is another major consideration for scale-up. Replacing column chromatography with crystallization, for example by using toluene to purify the methyl ester intermediate, represents a significant process improvement that is more cost-effective and scalable. acs.orgacs.orgresearchgate.net

Furthermore, controlling metallic impurities is essential. One developed process incorporates a wash with an EDTA-disodium salt solution to chelate and remove heavy metal residues (like palladium from the catalyst) to ensure the final product meets pharmaceutical standards (<20 ppm). acs.orgacs.org

Analysis and Control of Synthetic By-products and Impurities

The control of impurities is a critical aspect of pharmaceutical manufacturing. In the synthesis of Adapalene, several by-products can form, and their levels must be carefully monitored and controlled.

A significant impurity that can arise during the synthesis of the methyl ester intermediate is 3,3′-diadamantyl-4,4′-dimethoxybiphenyl. newdrugapprovals.org This dimeric by-product has very low solubility in most solvents, making its removal challenging. google.com Its formation is minimized by carefully controlling the conditions of the Grignard and coupling reactions. newdrugapprovals.orggoogle.com Other impurities can result from side reactions of the Friedel-Crafts alkylation and the final Negishi coupling steps. researchgate.netnih.gov The presence of certain impurities can also lead to a yellowing of the final Adapalene product, which is ideally a white crystalline solid. google.com

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used to determine the purity of Adapalene and quantify the levels of any by-products or impurities. newdrugapprovals.orggoogle.comasiapharmaceutics.info Reverse-phase HPLC methods have been developed and validated to separate Adapalene from its known impurities. nih.govrjptonline.org These methods typically use a C18 column with a mobile phase consisting of a buffered aqueous solution and organic solvents like acetonitrile (B52724), methanol, or THF, with UV detection at a specific wavelength (e.g., 230 nm, 260 nm, or 272 nm). google.comasiapharmaceutics.inforjptonline.org The development of such robust analytical methods is essential for quality control throughout the manufacturing process and for the final release of the drug substance. asiapharmaceutics.info

Table 4: Common Impurities in Adapalene Synthesis

Impurity Name Point of Origin Analytical Method Source
3,3′-diadamantyl-4,4′-dimethoxybiphenyl Grignard/Coupling Reaction HPLC newdrugapprovals.org, google.com
2-(1-Adamantyl)-4-bromoanisole Starting Material / Friedel-Crafts By-product HPLC , nih.gov
Disubstituted adamantane compounds Friedel-Crafts Reaction HPLC, X-ray Crystallography jocpr.com
Impurities from Negishi coupling side reactions Final Coupling Step HPLC, Mass Spectrometry researchgate.net, nih.gov

Advanced Analytical and Spectroscopic Characterization of Adapalene Sodium Salt

Chromatographic Techniques for Purity and Identity Assessment

Chromatographic methods are fundamental in separating Adapalene (B1666599) sodium salt from potential impurities and degradation products, thereby allowing for accurate assessment of its purity and confirmation of its identity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Adapalene. nih.gov Isocratic separation methods are commonly developed and validated for this purpose. nih.gov A typical HPLC method involves a reverse-phase column, such as a Merck RP-8, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, adjusted to an acidic pH with phosphoric acid. nih.gov Detection is often achieved using a photodiode array (PDA) detector at a wavelength of 321 nm. nih.gov

The purity of Adapalene can be determined with high accuracy using HPLC, with some methods reporting purities of 100.00%. newdrugapprovals.org The level of by-products and impurities can also be quantified using standard analytical techniques like HPLC. newdrugapprovals.org For instance, a specific HPLC method at 272 nm has been used to determine the level of impurities in Adapalene samples. newdrugapprovals.org Linearity in HPLC methods for Adapalene is typically observed over a concentration range of 8.0-16.0 μg/mL, with a high correlation coefficient (r > 0.999). nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for Adapalene using HPLC have been reported to be 0.04 and 0.14 μg/mL, respectively. nih.gov

Table 1: HPLC Method Parameters for Adapalene Analysis
ParameterConditionReference
ColumnMerck RP-8 (150 mm × 4.6 mm i.d., 5 µm particle size) nih.gov
Mobile PhaseAcetonitrile:water (67:33, v/v), pH adjusted to 2.5 with phosphoric acid nih.gov
Detection Wavelength321 nm nih.gov
Linearity Range8.0-16.0 μg/mL nih.gov
Correlation Coefficient> 0.999 nih.gov
Limit of Detection (LOD)0.04 μg/mL nih.gov
Limit of Quantification (LOQ)0.14 μg/mL nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a sensitive and specific alternative for the quantification of Adapalene, particularly in the presence of its degradation products. gtu.ac.in This technique utilizes precoated silica (B1680970) gel G 60 F254 plates and a suitable solvent system to achieve a compact spot of Adapalene at a specific RF value, for instance, 0.58. gtu.ac.in Densitometric measurements are then carried out in fluorescence mode for quantification. gtu.ac.in

HPTLC methods for Adapalene have been validated over a concentration range of 10–100 ng/band. gtu.ac.in The limits of detection and quantification have been reported to be 1.52 and 4.61 ng/band, respectively. gtu.ac.inresearchgate.net This high sensitivity makes HPTLC a valuable tool for stability-indicating assays, capable of resolving Adapalene from its degradation products formed under various stress conditions. gtu.ac.in

Table 2: HPTLC Method Parameters for Adapalene Analysis
ParameterConditionReference
Stationary PhasePrecoated silica gel G 60 F254 on aluminum sheets gtu.ac.in
Detection ModeFluorescence gtu.ac.in
RF Value0.58 gtu.ac.in
Linearity Range10–100 ng/band gtu.ac.in
Limit of Detection (LOD)1.52 ng/band gtu.ac.inresearchgate.net
Limit of Quantification (LOQ)4.61 ng/band gtu.ac.inresearchgate.net

Spectrophotometric and Spectroscopic Methods for Structural Elucidation and Quantification

Spectrophotometric and spectroscopic techniques are indispensable for the structural elucidation and quantification of Adapalene sodium salt.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Approaches

UV-Visible spectrophotometry provides a simple and rapid method for the routine analysis of Adapalene. asianpubs.orgasianpubs.org In a solvent system of methanol (B129727) and acetonitrile (8:2), Adapalene exhibits a wavelength maximum (λmax) at 230.8 nm. asianpubs.orgasianpubs.org

Derivative spectrophotometry can enhance the specificity of the analysis. asianpubs.org In the first-order derivative spectrum, the λmax and λmin are observed at 236.8 nm and 222.7 nm, respectively. asianpubs.orgasianpubs.org This method demonstrates linearity in the concentration range of 3-23 µg/mL with a high correlation coefficient of 0.9996. asianpubs.orgasianpubs.org

Table 3: UV-Vis Spectrophotometric Data for Adapalene
MethodParameterValueReference
Zero-Order SpectrophotometrySolventMethanol:Acetonitrile (8:2) asianpubs.orgasianpubs.org
λmax230.8 nm asianpubs.orgasianpubs.org
First-Order Derivative Spectrophotometryλmax236.8 nm asianpubs.orgasianpubs.org
λmin222.7 nm asianpubs.orgasianpubs.org
Linearity Range3-23 µg/mL asianpubs.orgasianpubs.org

Fluorimetric and Synchronous Fluorimetric Techniques

Spectrofluorimetry offers a highly sensitive approach for the determination of Adapalene. nih.govd-nb.info In a borate (B1201080) buffer (pH 7.0)/ethanol (B145695) system, Adapalene exhibits intense native fluorescence with an emission maximum at 389 nm after excitation at 312 nm. nih.govd-nb.info This method demonstrates good linearity over a concentration range of 2.0–14.0 ng/mL, with a correlation coefficient of 0.999. nih.govd-nb.info

Synchronous fluorimetric techniques can be employed to resolve Adapalene from its degradation products. nih.govd-nb.info By scanning with a constant wavelength difference (Δλ), it is possible to separate the fluorescence signals of the parent drug and its degradants. For instance, Δλ values of 80 nm and 100 nm have been used to resolve Adapalene from its acidic and oxidative degradation products, respectively. nih.govd-nb.info Derivative synchronous fluorimetry further enhances this resolution, allowing for quantification at specific wavelengths like 346 nm and 312.45 nm. nih.govd-nb.info

Table 4: Fluorimetric Method Parameters for Adapalene Analysis
ParameterConditionReference
Solvent SystemBorate buffer (pH 7.0)/ethanol nih.govd-nb.info
Excitation Wavelength (λex)312 nm nih.govd-nb.info
Emission Wavelength (λem)389 nm nih.govd-nb.info
Linearity Range2.0–14.0 ng/mL nih.govd-nb.info
Correlation Coefficient0.999 nih.govd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of Adapalene and its salt form. Both ¹H NMR and ¹³C NMR are utilized for this purpose. mui.ac.ir

In one example, the ¹H NMR spectrum of Adapalene methyl ester, a precursor to this compound, was recorded in DMSO and showed characteristic signals for the aromatic, methoxy (B1213986), and adamantyl protons. newdrugapprovals.orggoogle.com Specifically, a singlet at 8.6 ppm was attributed to one of the naphthyl protons, multiplets between 7.5 and 8.3 ppm corresponded to other aromatic protons, and singlets at 3.9 and 3.85 ppm were assigned to the methoxy groups. The adamantyl protons appeared as multiplets around 1.7 and 2.0 ppm. newdrugapprovals.orggoogle.com Another study reported the ¹H-NMR spectrum of 3-(1-Adamantyl)-4-methoxyphenylboronic acid, a key intermediate, showing distinct signals for the adamantyl and phenyl protons. google.com

Table 5: ¹H NMR Data for Adapalene Methyl Ester (in DMSO)
Chemical Shift (δ, ppm)MultiplicityAssignmentReference
8.6sNaphthyl H newdrugapprovals.orggoogle.com
8.3-7.8mAromatic H newdrugapprovals.orggoogle.com
7.7-7.5mAromatic H newdrugapprovals.orggoogle.com
7.1dAromatic H newdrugapprovals.orggoogle.com
3.9s-OCH₃ newdrugapprovals.orggoogle.com
3.85s-OCH₃ newdrugapprovals.orggoogle.com
2.0mAdamantyl H newdrugapprovals.orggoogle.com
1.7mAdamantyl H newdrugapprovals.orggoogle.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a pivotal technique for identifying the functional groups present in adapalene, the parent molecule of this compound. The conversion to the sodium salt involves the deprotonation of the carboxylic acid group, leading to characteristic changes in the IR spectrum.

The spectrum of adapalene exhibits several key absorption bands that confirm its structure. researchgate.net A significant peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is observed at approximately 1686 cm⁻¹. researchgate.net The O-H stretch of the carboxylic acid is also prominent, appearing as a strong, broad peak around 2899 cm⁻¹. researchgate.net The formation of the sodium salt would be confirmed by the disappearance of this broad O-H band and a shift in the carbonyl absorption to a lower wavenumber, characteristic of a carboxylate anion (COO⁻).

Further analysis of adapalene's structure reveals other characteristic peaks. For instance, studies involving cocrystals of adapalene have identified bands related to the O-H stretch of the acid-pyridine synthon around 2423 cm⁻¹ and 1919 cm⁻¹. acs.org The presence of the aromatic naphthalene (B1677914) and phenyl rings gives rise to C=C stretching vibrations within the 1600-1450 cm⁻¹ region. These spectral fingerprints are crucial for confirming the molecular identity and for studying interactions with other molecules.

A summary of key IR absorption bands for Adapalene is presented below.

Functional GroupWavenumber (cm⁻¹)Reference
Carboxylic Acid C=O Stretch1686 researchgate.net
Carboxylic Acid O-H Stretch2899 researchgate.net
Acid-Pyridine O-H Stretch~2423-2499 acs.org
Acid-Pyridine H-bonded O-H~1880-1919 acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular weight of adapalene is 412.52 g/mol , while that of this compound is 434.50 g/mol . newdrugapprovals.orgxcessbio.comnih.gov

In MS analysis, adapalene can be ionized in both positive and negative modes. researchgate.net However, studies have shown that the signal strength of the parent ion and its product ions is significantly stronger in the negative ionization mode, which is expected due to the acidic nature of the molecule facilitating the formation of a stable anion. researchgate.net The molecular ion peak [M-H]⁻ for adapalene would be observed at an m/z (mass-to-charge ratio) of 411. In positive mode, adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ can be observed, which helps confirm the molecular weight. nih.gov

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of the parent ion. The fragmentation pattern is a unique fingerprint of the molecule. For adapalene, degradation studies using MS have identified pathways that include the breakage of the adamantane (B196018) group or the degradation of the naphthalene moiety. nih.govresearchgate.net The fragmentation pattern helps in identifying degradation products and understanding the molecule's stability under various stress conditions. researchgate.netlibretexts.org

Validation of Analytical Methods for Research Applications

The quantification of this compound in research settings requires analytical methods that are rigorously validated to ensure they are reliable and reproducible. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique, and its validation is performed according to International Conference on Harmonisation (ICH) guidelines. jetir.orgnih.govtsijournals.comasiapharmaceutics.info

Specificity, Linearity, and Range Determination

Specificity is the ability of the method to accurately measure the analyte in the presence of other components like impurities, degradation products, or excipients. jetir.org For adapalene, specificity is typically demonstrated by showing that there is no interference from placebo components at the retention time of the adapalene peak. tsijournals.com The peak purity is also assessed to confirm the specificity of the method. rjptonline.org

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is confirmed by a high correlation coefficient (r or r²). The range is the interval between the upper and lower concentrations for which the method has been shown to be precise, accurate, and linear.

The table below summarizes linearity findings from various validated HPLC methods for adapalene.

Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
1-15Not Specified jetir.org
8.0-16.0> 0.999 researchgate.netnih.gov
3-230.9996 (r) researchgate.netasianpubs.org
14-260.9995 tsijournals.com
10-500.9994 thaiscience.info
80-120% of nominal0.9992 (r) plos.org

Accuracy, Precision, and Robustness Evaluation

Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of pure drug is added to a placebo matrix and the percentage recovered is calculated. For adapalene, mean recovery values are consistently reported to be near 100%, indicating high accuracy. tsijournals.comresearchgate.netnih.gov

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD).

System Precision (Repeatability): Assesses the precision under the same operating conditions over a short interval.

Method Precision (Intermediate Precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment. In numerous validation studies, the %RSD for both system and method precision for adapalene analysis is consistently below the typical acceptance criterion of 2.0%. jetir.orgtsijournals.comresearchgate.netnih.gov

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, tested variations often include flow rate (e.g., ±10%), mobile phase composition (e.g., ±2%), detection wavelength (e.g., ±5 nm), and column temperature (e.g., ±5°C). tsijournals.com Validated methods for adapalene have been shown to be robust, with %RSD values remaining within acceptable limits under these varied conditions. jetir.orgtsijournals.comresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. d-nb.info The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. d-nb.info These values are crucial for analyzing trace amounts of the compound.

The table below presents LOD and LOQ values for adapalene from different research studies.

MethodLOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLC0.010.1 jetir.org
HPLC-DAD0.040.14 researchgate.netnih.gov
RP-HPLC0.892.72 thaiscience.info
Spectrofluorimetry0.002 (2.0 ng/mL)0.002 (2.0 ng/mL) d-nb.info

Photostability and Thermal Stability Studies Using Analytical Approaches

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. These studies expose the compound to stress conditions such as light, heat, humidity, acid, base, and oxidation, as recommended by ICH guidelines. researchgate.net

Photostability: Adapalene has shown susceptibility to degradation under UV light. nih.gov Studies involving exposure to UVA (366 nm) and UVB (254 nm) light for 12 hours resulted in photolysis. nih.gov The degradation pathway is suggested to involve the naphthalene moiety of the molecule. nih.gov However, some studies have reported adapalene to be stable under photolytic conditions, suggesting that the formulation and experimental setup can influence stability. researchgate.net In combination with benzoyl peroxide, adapalene itself remains stable, while benzoyl peroxide can degrade. google.com

Thermal Stability: Adapalene is generally found to be stable under thermal stress. One study demonstrated its stability when subjected to a temperature of 80°C for 72 hours. researchgate.net

Chemical Stability (Hydrolysis and Oxidation): Forced degradation studies have revealed that adapalene's stability is highly dependent on pH.

Acidic Conditions: The compound is susceptible to degradation under acidic stress. nih.gov Total degradation was observed after boiling with 1 M HCl for 10 minutes. nih.gov The degradation pathway under these conditions may involve the breakage of the adamantane group. nih.gov

Alkaline Conditions: In contrast, adapalene is relatively stable under alkaline conditions, showing stability when boiled with 2 M NaOH for 2 hours. nih.gov However, another study reported degradation under basic conditions with 0.2 N NaOH at room temperature. tsijournals.com

Oxidative Conditions: Adapalene is susceptible to oxidative degradation, with the extent of degradation dependent on the concentration of the oxidizing agent (e.g., H₂O₂). nih.gov The degradation can lead to the formation of a 1,4-naphthoquinone (B94277) derivative. nih.gov

The degradation products formed under these various stress conditions are typically separated and identified using stability-indicating HPLC methods coupled with mass spectrometry. researchgate.net

Molecular and Cellular Mechanisms of Action of Adapalene Sodium Salt

Retinoic Acid Receptor (RAR) Binding and Selectivity

The pharmacological activity of adapalene (B1666599) begins with its binding to nuclear retinoic acid receptors (RARs). patsnap.comwikipedia.org Unlike older retinoids, adapalene exhibits a distinct selectivity profile for RAR subtypes, which is believed to contribute to its efficacy and tolerability. nih.govkarger.com

Adapalene demonstrates selective binding and agonistic activity, with a pronounced affinity for Retinoic Acid Receptor-beta (RAR-β) and Retinoic Acid Receptor-gamma (RAR-γ). patsnap.comwikipedia.orggavinpublishers.com It shows a particularly high affinity for the RAR-γ subtype, which is the most predominant RAR in the epidermis, accounting for approximately 90% of these receptors in the skin. medcomhk.comjddonline.comselleckchem.com Conversely, adapalene binds very poorly to Retinoic Acid Receptor-alpha (RAR-α). karger.comscilit.com This selective targeting is a key aspect of its mechanism, as RAR-γ is closely associated with the terminal differentiation process of epidermal cells. karger.com This receptor selectivity is thought to be a reason for its improved side effect profile compared to less selective retinoids like tretinoin (B1684217). nih.gov

Table 1: Adapalene Binding Specificity for Retinoic Acid Receptor (RAR) Subtypes

Receptor Subtype Binding Affinity Predominant Location
RAR-α Low / Poor karger.comscilit.com Immune cells (e.g., Langerhans cells, T cells) jddonline.com
RAR-β Good / High karger.comgavinpublishers.com Dermal fibroblasts gavinpublishers.com
RAR-γ Good / High karger.comgavinpublishers.com Epidermis (Keratinocytes, Fibroblasts) jddonline.comselleckchem.com

Upon binding to RAR-β and RAR-γ, adapalene induces a conformational change in the receptor. wikipedia.org This adapalene-RAR complex then heterodimerizes with the Retinoid X Receptor (RXR). nih.govwikipedia.orgt3db.ca This complete complex (adapalene-RAR/RXR) functions as a transcription factor. nih.gov While some sources describe adapalene as a dual RAR and RXR agonist, others specify it does not interact with RXRs directly or has no transactivating potential for RXRα. nih.govkarger.comscilit.comselleckchem.com The prevailing mechanism described is that adapalene first binds to RARs, and this new complex then recruits RXR to form the functional heterodimer that binds to DNA. nih.govnih.govwikipedia.org

Modulation of Gene Expression and Transcriptional Activity

The adapalene-RAR/RXR heterodimer translocates to the cell nucleus where it binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. nih.govkarger.com This binding initiates the process of gene transcription, leading to the activation or repression of specific genes. nih.govkarger.comjddonline.com This modulation of gene expression is the fundamental mechanism through which adapalene exerts its cellular effects. patsnap.com The transcriptional regulation influences downstream pathways involved in inflammation, cellular differentiation, and proliferation. patsnap.comjddonline.com For instance, adapalene has been shown to downregulate the expression of key inflammatory components such as Toll-like receptor 2 (TLR-2) and matrix metalloproteinases (MMPs). jddonline.comselleckchem.com

Regulation of Cellular Proliferation and Differentiation Pathways

By altering gene expression, adapalene directly influences the life cycle of various cell types, most notably keratinocytes within the skin. It also demonstrates antiproliferative effects in other cell lines.

Adapalene plays a crucial role in normalizing the differentiation of follicular epithelial cells. nih.govpatsnap.comwikipedia.org In conditions like acne, keratinocyte proliferation and cohesiveness are increased, leading to blockages. nih.gov Adapalene reverses this by modulating the genes that control keratinocyte differentiation and proliferation, thereby decreasing microcomedone formation. nih.govwikipedia.org This action is thought to be primarily mediated through its interaction with RAR-γ. karger.com It effectively inhibits keratinocyte differentiation and reduces keratin (B1170402) deposition. wikipedia.org Studies have shown that retinoids, in general, can inhibit the proliferation of cultured epidermal keratinocytes. nih.gov Adapalene is considered more active than tretinoin in modulating cellular differentiation. selleckchem.com

Research has demonstrated that adapalene possesses antiproliferative properties in various cancer cell lines, including HeLa cells. nih.gov Studies have shown that it can inhibit the growth of HeLa cells. nih.gov The broader anti-cancer mechanism of adapalene involves inducing cell cycle arrest and apoptosis. nih.gov For example, in different cancer cell types, adapalene has been found to arrest the cell cycle in the S-phase or G1-phase and trigger programmed cell death. nih.gov

Table 2: Summary of Cellular Effects of Adapalene

Cell Type Effect Primary Mechanism
Keratinocytes Normalizes differentiation; Decreases proliferation nih.govwikipedia.org Modulation of gene expression via RAR-γ binding karger.com
HeLa Cells Inhibits proliferation nih.gov Induction of cell cycle arrest and apoptosis nih.gov

Induction of Cell Cycle Arrest (e.g., G1 Phase)

Adapalene sodium salt, a third-generation synthetic retinoid, exerts significant anti-proliferative effects by inducing cell cycle arrest. However, the specific phase of the cell cycle that is targeted appears to be highly dependent on the cell type. While some retinoids are known to primarily induce G1 phase arrest, research indicates that adapalene's mechanism can vary.

In human colorectal cancer cell lines (LoVo and DLD1), adapalene has been shown to cause cell cycle arrest in the G1 phase in a dose- and time-dependent manner. This G1 arrest is associated with a decrease in the expression of key cell cycle regulators such as Cyclin Dependent Kinase 2 (CDK2) and Cyclin E.

Conversely, in other cell types, adapalene triggers a different response. Studies on human keratinocyte (HaCat) cells, melanoma cells, prostate cancer cells, and triple-negative breast cancer cells have demonstrated that adapalene treatment leads to a dramatic arrest in the S-phase of the cell cycle. This S-phase arrest is often linked to the induction of DNA damage. Adapalene treatment has been observed to upregulate the protein expression of the DNA damage marker γ-H2AX. The proposed mechanism involves the simultaneous triggering of DNA damage and suppression of DNA repair pathways, leading to a halt in the S-phase.

This cell-type specific action highlights the complexity of adapalene's anti-proliferative effects and suggests that its therapeutic potential may be tailored to specific pathological conditions characterized by aberrant cell proliferation.

Table 1: Effect of Adapalene on Cell Cycle Arrest in Different Cell Lines

Cell LineCancer TypeEffectPhase of ArrestAssociated Mechanisms
LoVo, DLD1Colorectal CancerInhibition of proliferationG1 PhaseDownregulation of CDK2 and Cyclin E
HaCatKeratinocytesInhibition of growthS PhaseUpregulation of γ-H2AX, DNA damage
Melanoma CellsMelanomaInhibition of proliferationS PhaseInduction of DNA damage
RM-1Prostate CancerInhibition of proliferationS PhaseInhibition of CDK2, Cyclin A2, Cyclin E1
MDA-MB-231Triple-Negative Breast CancerInhibition of proliferationS PhaseInhibition of CDK2

Mechanisms of Apoptosis Induction (e.g., Bcl-2, PARP downregulation)

This compound is a potent inducer of apoptosis, or programmed cell death, in various cell types, particularly cancer cells. Its pro-apoptotic activity is mediated through the modulation of key regulatory proteins involved in the intrinsic apoptotic pathway.

A primary mechanism involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical gatekeepers of apoptosis. Research has consistently shown that adapalene treatment shifts the balance between pro-apoptotic and anti-apoptotic members of this family. Specifically, adapalene downregulates the expression of the anti-apoptotic protein Bcl-2. nih.govescholarship.org Concurrently, it upregulates the expression of the pro-apoptotic protein Bax. nih.govnih.gov This alteration leads to an increased Bax/Bcl-2 ratio, which is a critical determinant for the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, triggering the caspase cascade and apoptosis. nih.gov

Further evidence of adapalene-induced apoptosis comes from the observation of Poly (ADP-ribose) polymerase (PARP) cleavage. PARP is a nuclear enzyme involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. Studies have demonstrated that adapalene treatment promotes the protein expression of cleaved-PARP, signifying the activation of executioner caspases like caspase-3 and the progression of the apoptotic process. escholarship.org In multiple myeloma cells, adapalene was shown to significantly promote the protein expression levels of PARP and cleaved-Caspase 3, confirming the onset of apoptosis. escholarship.org This effect on Bcl-2 and PARP has been observed in various cancer cell lines, including prostate cancer, colorectal carcinoma, hepatoma, and multiple myeloma. nih.govescholarship.orgnih.gov

Table 2: Adapalene's Effect on Key Apoptotic Markers

Cell LineEffect on Bcl-2Effect on BaxBax/Bcl-2 RatioEffect on PARP/Caspase-3
RM-1 (Prostate Cancer)SuppressedElevatedUpregulatedNot Specified
Multiple Myeloma CellsDownregulatedNot SpecifiedNot SpecifiedPromoted PARP & Cleaved-Caspase 3 Expression
Colon Carcinoma CellsNot SpecifiedUpregulated (Shift toward Bax)Shifted toward pro-apoptoticInduced Caspase-3 activity
Hepatoma CellsReducedIncreasedRegulatedIncreased Caspase-3 activity

Anti-inflammatory and Immunomodulatory Signaling

Suppression of Inflammatory Responses

This compound exhibits significant anti-inflammatory properties, which are central to its therapeutic effects. Its action is comparable in potency to anti-inflammatory agents like betamethasone-17-valerate (B13397696) and indomethacin (B1671933) in certain models. nih.gov The compound suppresses inflammatory responses through multiple pathways. It has been shown to inhibit the chemotaxis of polymorphonuclear leukocytes (PMNs), which are key immune cells involved in the inflammatory cascade. nih.govescholarship.org By reducing the migration of these cells to sites of inflammation, adapalene helps to dampen the inflammatory response. Furthermore, adapalene can inhibit the release of pro-inflammatory cytokines, such as CCL2 and CCL27, further contributing to its anti-inflammatory profile. nih.gov

Inhibition of Lipoxygenase Activity and Arachidonic Acid Metabolism

A key molecular mechanism underlying adapalene's anti-inflammatory effects is its interference with the arachidonic acid cascade. Arachidonic acid is a polyunsaturated fatty acid that is metabolized into potent pro-inflammatory mediators, including leukotrienes, through the action of lipoxygenase (LOX) enzymes. nih.govnih.gov

Adapalene has been demonstrated to be a potent inhibitor of lipoxygenase activity. nih.govnih.gov Specifically, it has shown greater inhibition of the 15-lipoxygenase pathway and subsequent leukotriene production compared to other retinoids. escholarship.orgnih.gov By blocking this pathway, adapalene effectively reduces the synthesis of leukotrienes, which are powerful chemoattractants and mediators of inflammation. This inhibition of arachidonic acid's oxidative metabolism is a crucial component of adapalene's ability to control inflammatory conditions. nih.govnih.gov

Downregulation of Toll-like Receptor 2 (TLR-2) Expression

Adapalene exerts immunomodulatory effects by targeting key receptors of the innate immune system. One of the most significant of these is Toll-like receptor 2 (TLR-2). TLR-2 is a pattern recognition receptor expressed on the surface of immune cells like monocytes and keratinocytes, and it plays a crucial role in recognizing pathogens and initiating an inflammatory response. nih.govnih.govtaylorandfrancis.com

Inhibition of Activator Protein 1 (AP-1) Transcription Factor

Adapalene's anti-inflammatory actions extend to the regulation of intracellular signaling pathways that control gene expression. It has been shown to inhibit the activity of Activator Protein 1 (AP-1), a critical transcription factor. taylorandfrancis.com AP-1 is a complex composed of proteins from the Jun and Fos families, and it regulates the transcription of a wide array of genes involved in inflammation, cellular proliferation, and differentiation. taylorandfrancis.com

By inhibiting the AP-1 pathway, adapalene can decrease the synthesis of matrix metalloproteinases. taylorandfrancis.com These enzymes are responsible for the degradation of extracellular matrix components like collagen and are implicated in the tissue damage and scarring associated with chronic inflammatory conditions. taylorandfrancis.com The inhibition of AP-1 represents another important facet of adapalene's molecular mechanism for controlling inflammation and maintaining tissue integrity. taylorandfrancis.com

Investigation of Enzymatic Activity Inhibition (e.g., GOT1)

While the primary mechanism of action for this compound involves its role as a potent agonist for retinoic acid receptors (RARs), particularly RARβ and RARγ, research has also identified its capacity to directly inhibit the activity of specific enzymes. medchemexpress.com This enzymatic inhibition represents a distinct aspect of its molecular and cellular effects.

One of the key enzymes identified as a target for this compound is Glutamic-Oxaloacetic Transaminase 1 (GOT1). medchemexpress.com Studies have demonstrated that this compound inhibits the enzymatic activity of GOT1 in a non-competitive manner. medchemexpress.com This inhibition has been quantified with a reported IC50 value of 21.79 μM. medchemexpress.com The non-competitive nature of the inhibition suggests that this compound binds to a site on the enzyme that is distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

In addition to its effect on GOT1, adapalene has been shown to modulate the activity of other enzymes. It has been reported to inhibit the expression of the plasma membrane-associated enzyme transglutaminase Type I, with a significantly lower IC50 of 2.5 nM. medchemexpress.com Furthermore, adapalene interferes with inflammatory pathways by inhibiting lipoxygenase activity and the oxidative metabolism of arachidonic acid. nih.govwikipedia.orgnih.gov Another study highlighted its role in sebum production, where it was found to dose-dependently inhibit the gene expression and production of diacylglycerol acyltransferase-1 (DGAT-1), a crucial enzyme in triglyceride biosynthesis. nih.gov

Enzymatic Inhibition Data for this compound

Enzyme TargetType of InhibitionIC50 Value
Glutamic-Oxaloacetic Transaminase 1 (GOT1)Non-competitive21.79 μM medchemexpress.com
Transglutaminase Type I-2.5 nM medchemexpress.com
Lipoxygenase--
Diacylglycerol acyltransferase-1 (DGAT-1)--

Advanced Theoretical and Computational Studies of Adapalene Sodium Salt

Molecular Docking and Binding Affinity Predictions

Ligand-Protein Interaction Studies (e.g., c-MYC inhibition)

Computational studies have identified adapalene (B1666599) as a potent inhibitor of the c-MYC proto-oncogene, which is implicated in various forms of cancer. Through virtual screening of FDA-approved drugs, adapalene was shown to bind robustly to c-MYC. nih.govnih.gov Molecular docking analyses using AutoDock 4.2.6 revealed significant binding affinity. nih.govnih.gov

The theoretical binding parameters from these in silico studies suggest a strong and stable interaction between adapalene and the c-MYC protein. nih.govnih.gov This was later verified by in vitro methods such as Microscale Thermophoresis (MST), which confirmed that adapalene binds to recombinant human c-MYC with a high affinity, consistent with the computational predictions. nih.gov

Computationally Predicted Binding Parameters of Adapalene to c-MYC
ParameterValue
Lowest Binding Energy (LBE)-7.27 kcal/mol
Predicted Inhibition Constant (pKi)4.69 µM
Dissociation Constant (Kd)3.05 µM

Simulations of Adapalene Interaction with Biological Macromolecules

Binding to DNA: Mechanisms and Binding Constants

While primarily known for its interaction with nuclear retinoic acid receptors, studies have also investigated the interaction of adapalene with DNA. Research indicates that adapalene can trigger DNA damage and inhibit its repair, leading to S-phase cell arrest in certain cell lines. researchgate.netnih.gov

Spectroscopic methods have been employed to quantify the binding of adapalene to DNA. A notable interaction with duplex DNA has been reported, with a binding constant determined by UV-Vis spectrophotometry to be 1.01 × 105 M−1. researchgate.net Further studies using fluorescence spectroscopy have also explored this interaction, confirming that adapalene can associate with DNA. frontiersin.orgnih.gov These findings suggest a mechanism that extends beyond receptor-mediated pathways, involving direct interaction with genetic material.

Experimentally Determined Binding Constant for Adapalene with DNA
MacromoleculeBinding Constant (K)Method
Duplex DNA1.01 × 105 M−1UV-Vis Spectrophotometry

Interactions with Serum Proteins (e.g., Human Serum Albumin)

The interaction of drugs with serum proteins is a critical factor in their pharmacokinetic profiles. Human Serum Albumin (HSA) is a primary transport protein in the bloodstream that can bind to a wide variety of xenobiotics. The interaction between adapalene and HSA has been investigated using spectroscopic techniques. frontiersin.orgnih.gov

These studies revealed that the absorption spectrum of adapalene experiences a blue shift in the presence of HSA. frontiersin.orgnih.gov This phenomenon is indicative of the drug molecule moving into the less polar, hydrophobic environment of the protein's binding sites, away from the aqueous solvent. frontiersin.orgnih.gov This confirms a binding interaction between adapalene and human serum albumin, which is a key consideration for its distribution and bioavailability in the body.

Modeling Interactions with Membrane Mimics (e.g., Micelles)

To understand how adapalene interacts with cellular membranes, computational and experimental models often use membrane mimics like micelles. The interaction of adapalene with cetyltrimethylammonium bromide (CTAB) micelles has been studied by fluorescence spectroscopy. frontiersin.orgnih.gov

When increasing amounts of CTAB micelles were added to a solution of adapalene, a significant hypsochromic (blue) shift and a hyperchromic effect were observed in its fluorescence spectrum. frontiersin.orgnih.gov This spectroscopic behavior is attributed to the incorporation of the adapalene molecule into the nonpolar, hydrophobic core of the micelles. frontiersin.orgnih.gov This suggests that adapalene has an affinity for lipid-like environments, providing insight into its potential behavior within a biological membrane.

Pre Clinical Investigations and in Vitro Models of Adapalene Sodium Salt

Studies on Cancer Cell Lines

Inhibition of Viability and Determination of IC50 Values in various cancer cell lines (e.g., ES-2, HOV-7, MCF-7, Hela, SW1990, HT1080, MM-468)

Adapalene (B1666599) sodium salt has demonstrated the ability to inhibit the viability of a range of cancer cell lines in a dose-dependent manner. In one study, the compound was tested against a panel of human cancer cell lines for 24 hours. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each cell line.

The results indicated varying degrees of sensitivity to adapalene sodium salt among the different cancer cell types. The ovarian cancer cell lines ES-2 and HOV-7 showed high sensitivity with IC50 values of 10.36 μM and 10.81 μM, respectively. The breast cancer cell line MCF-7 also displayed notable sensitivity with an IC50 of 12.00 μM. Other cell lines, including the cervical cancer cell line Hela, pancreatic cancer cell line SW1990, and fibrosarcoma cell line HT1080, exhibited moderate sensitivity. The breast cancer cell line MM-468 was found to be the least sensitive among those tested, with a higher IC50 value. nih.govijpras.com

Further studies have corroborated the cytotoxic effects of adapalene in various cancer cell lines. For instance, in triple-negative breast cancer (TNBC) cells, adapalene showed IC50 values of 17.57 µM in MDA-MB-468, 19.54 µM in MDA-MB-231, and 14.7 µM in the murine 4T1 cell line. The estrogen receptor-positive (ER+) breast cancer cell line MCF-7 had an IC50 of 24.28 µM in this particular study. nih.gov Another investigation reported IC50 values of 18.75 µM for MDA-MB-468 and 25.36 µM for MCF-7. fda.gov Adapalene also demonstrated substantial cytotoxicity against multiple myeloma (MM) and leukemic cell lines, with the AMO1 MM cell line being the most susceptible with an IC50 of 1.76 ± 0.39 µM. nih.gov

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (μM)
ES-2 Ovarian Cancer 10.36 nih.govijpras.com
HOV-7 Ovarian Cancer 10.81 nih.govijpras.com
MCF-7 Breast Cancer (ER+) 12.00 nih.govijpras.com
Hela Cervical Cancer 19.08 nih.govijpras.com
SW1990 Pancreatic Cancer 19.52 nih.govijpras.com
HT1080 Fibrosarcoma 21.70 nih.govijpras.com
MM-468 Breast Cancer (TNBC) 31.47 nih.govijpras.com
MDA-MB-468 Breast Cancer (TNBC) 17.57 nih.gov / 18.75 fda.gov
MDA-MB-231 Breast Cancer (TNBC) 19.54 nih.gov
4T1 Murine Breast Cancer (TNBC) 14.7 nih.gov
AMO1 Multiple Myeloma 1.76 nih.gov

Investigation of Anti-tumor Activity

The anti-tumor activity of this compound extends beyond the inhibition of cell viability and has been investigated through various cellular effects. Research has shown that adapalene can induce apoptosis, or programmed cell death, in cancer cells. For example, in ES-2 ovarian cancer cells, treatment with adapalene led to a significant increase in apoptosis. nih.govijpras.com This apoptotic induction is a key mechanism for its anti-tumor effects.

In addition to inducing apoptosis, adapalene has been observed to inhibit the proliferation of various cancer cells, including melanoma and triple-negative breast cancer cells. nih.govijpsr.com It has also been shown to effectively inhibit the colony formation of breast tumor cells in vitro. nih.gov Furthermore, studies have indicated that adapalene can suppress the proliferation of ES-2 ovarian cancer cells by inhibiting the enzyme glutamic-oxaloacetic transaminase 1 (GOT1). nih.gov In melanoma cells, adapalene exhibited stronger inhibitory effects on proliferation compared to other retinoids like all-trans-retinoic acid (ATRA), isotretinoin, acitretin, and bexarotene. ijpsr.com

Xenograft Model Studies for Anti-tumor Efficacy (e.g., DLD1 cell-derived xenograft tumors in nude mice)

The in vivo anti-tumor efficacy of adapalene has been evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. In a study utilizing DLD1 human colorectal cancer cells, oral administration of adapalene demonstrated a significant reduction in tumor growth in BALB/c nude mice. mdpi.com

The treatment, administered daily for 21 days, resulted in a dose-dependent inhibition of tumor volume and a significant reduction in tumor weight at concentrations as low as 15 mg/kg. mdpi.com This demonstrates that adapalene can effectively inhibit the growth of established tumors in a living organism. Further research showed that adapalene exhibited marked anti-tumor activity, which was dose-dependently inhibited. wikipedia.orgmdpi.com

Studies in Non-Human Animal Models

Anti-inflammatory Effects in Rat Models

The anti-inflammatory properties of adapalene have been a subject of investigation in various animal models, including rats. However, studies specifically examining the anti-inflammatory effects of 0.1% adapalene in rats have yielded conflicting results. Some research has concluded that there is no statistical support for its anti-inflammatory activity in these models.

Conversely, adapalene has been investigated in the Kyoto rhino (krh/krh) rat, which serves as a model for non-inflammatory acne due to abnormalities in hair follicles and sebaceous glands. In this model, topical treatment with adapalene was assessed for its comedolytic effects, which are related to the inflammatory processes in acne. The study found that adapalene significantly decreased the area of open comedones and reduced lipid production within them. nih.gov While not a direct measure of classical inflammation, these findings suggest a modulatory effect on factors that can contribute to inflammatory skin conditions.

Analysis of Cellular Processes in Research Models (e.g., proliferation, differentiation)

Adapalene's mechanism of action involves the modulation of several key cellular processes, including proliferation and differentiation. As a retinoid, it is known to play an essential role in regulating cell growth and differentiation. wikipedia.org

Studies have shown that adapalene can inhibit cell proliferation in various cancer models. For instance, in LoVo and DLD1 colorectal cancer cells, adapalene significantly inhibited cell proliferation. mdpi.com This anti-proliferative effect is often linked to its ability to induce cell cycle arrest. Research has demonstrated that adapalene can cause cell cycle arrest at the G1 phase in a dose- and time-dependent manner in LoVo and DLD1 cells. nih.govijpras.com In melanoma cells and prostate cancer cells, adapalene has been found to trigger S-phase arrest. nih.govijpsr.com This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Furthermore, adapalene has been shown to induce apoptosis, or programmed cell death, in cancer cells. In ES-2 ovarian cancer cells, treatment with adapalene resulted in increased apoptosis. nih.govijpras.com This induction of apoptosis is a crucial mechanism for eliminating cancerous cells. The modulation of these fundamental cellular processes of proliferation, differentiation, and apoptosis underscores the anti-tumor potential of this compound in preclinical research models.

Future Research Directions and Unexplored Avenues for Adapalene Sodium Salt

Advancements in Synthetic Chemistry and Process Efficiency

While the core structure of adapalene (B1666599) is well-established, future research in synthetic chemistry is pivotal for developing more efficient, cost-effective, and environmentally sustainable manufacturing processes for its sodium salt. newdrugapprovals.org Current industrial syntheses can be complex and may generate undesirable by-products, necessitating extensive purification. google.com A primary goal for future research is to streamline these processes, reduce reaction times, and minimize impurities.

Key areas for exploration include:

Novel Catalytic Systems: Research into new catalysts could significantly improve synthesis efficiency. For instance, the use of palladium-zinc (Pd-Zn) double metal catalysts and Nickel-phosphine complexes (e.g., NiCl2/DPPE) has been explored to improve yields in cross-coupling reactions, a critical step in forming the adapalene backbone. newdrugapprovals.orggoogle.com Future work could focus on developing even more robust and selective catalysts to further reduce reaction times and the formation of impurities that can cause discoloration of the final product. newdrugapprovals.org

Process Optimization: Strategies to make the synthesis of adapalene and its subsequent conversion to the sodium salt more suitable for industrial-scale production are needed. acs.org This includes moving away from hazardous solvents like dichloromethane (B109758) and replacing multi-step purifications like column chromatography with more direct methods such as recrystallization. newdrugapprovals.orgacs.org

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages over traditional batch processing. This approach can enhance reaction control, improve safety, and potentially increase yield and purity, representing a major leap in process efficiency.

Alternative Coupling Reactions: While methods like Suzuki and Negishi cross-coupling are utilized, further investigation into other modern coupling reactions could uncover more direct and efficient synthetic routes to the core molecule before its conversion to adapalene sodium salt. newdrugapprovals.orgresearchgate.net

Table 1: Comparison of Synthetic Strategies for Adapalene

Synthetic Strategy Key Features Potential Advancements
Negishi Cross-Coupling Involves organozinc reagents; one established route uses this method. newdrugapprovals.org Development of more stable and easily handled organozinc precursors.
Suzuki Coupling Utilizes boronic acids; a described route involves a 3-adamantyl-4-methoxyphenyl boronic acid intermediate. newdrugapprovals.orgresearchgate.net Design of more efficient palladium catalysts to improve reaction kinetics and yield.

| Improved Grignard Reaction | Direct conversion of a Grignard reagent catalyzed by both PdCl2(PPh3)2 and ZnCl2. acs.orgresearchgate.net | Optimization of catalyst loading and reaction conditions to minimize by-products. |

Discovery of Novel Molecular Targets and Biological Pathways

Adapalene's primary mechanism of action involves selective agonism of retinoic acid receptors (RARs), specifically RAR-β and RAR-γ. nih.govnih.gov However, the full spectrum of its molecular interactions is likely more complex. Future research should aim to uncover novel molecular targets and biological pathways influenced by this compound, which could reveal untapped therapeutic potential.

Promising avenues of investigation include:

RAR-Independent Pathways: Exploring cellular effects that are not mediated by RARs could open new research doors. Studies have suggested that adapalene can decrease the expression of toll-like receptor 2 (TLR2) and activator protein-1 (AP-1), indicating an influence on innate immunity and inflammatory signaling that may be independent of classical retinoid pathways. taylorandfrancis.com

Off-Target Therapeutic Potential: Preliminary research has hinted at broader biological effects of adapalene, including potential applications in oncology, neuroprotection, and as a basis for developing new antibacterial agents. nih.govmdpi.com Future studies should focus on identifying the specific molecular targets responsible for these effects. For example, analogues of adapalene have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the core structure could be modified to create potent antimicrobials. nih.govmdpi.com

Cellular Proliferation and Differentiation: Adapalene is known to control cell proliferation and differentiation. nih.gov Deeper investigation into the specific genes and signaling cascades it modulates could provide insights into its utility for other hyperproliferative skin disorders.

Development of Advanced Delivery Systems for Research Applications

The formulation of this compound is critical for its biological activity and tolerability. Developing advanced delivery systems is a key research area, not only for therapeutic applications but also for creating sophisticated tools to study its mechanisms in a controlled manner. eurekaselect.com Novel delivery systems can help target specific cells or skin layers, sustain release over time, and improve bioavailability. nih.gov

Future research should focus on:

Nanoparticulate Systems: Encapsulating this compound in nanoparticles can enhance its stability and allow for targeted delivery. mdpi.com pH-responsive polymeric nanoparticles, for example, have been designed to release the drug specifically in the lower pH microenvironment of acne-affected skin. mdpi.comresearchgate.net

Microparticle Carriers: Microparticles offer a way to achieve sustained drug release and localize the compound's action, which could be beneficial for improving patient compliance by reducing irritation. eurekaselect.comresearchgate.net

Lipid-Based Carriers: Ultradeformable vesicles and nano-emulsions are promising tools to enhance the penetration of adapalene across the skin barrier, potentially increasing its efficacy at the target site. nih.govresearchgate.net

Topical Gels and Hydrogels: The development of novel gel formulations, such as nanohydrogels, aims to improve skin permeation and target hair follicles for site-specific delivery. researchgate.netbohrium.com

Table 2: Advanced Delivery Systems for Adapalene Research

Delivery System Composition/Type Key Research Finding/Potential Application Reference
pH-Responsive Nanoparticles Eudragit® EPO polymer Higher drug flux compared to control vehicles; targets acidic acne microenvironments. mdpi.comresearchgate.net
Microparticles Quasi emulsion solvent diffusion method Higher drug retention in the skin compared to marketed formulations, indicating sustained action. eurekaselect.comresearchgate.net
Nanohydrogels Carbopol-940 with various surfactants Can be formulated to be physically and chemically stable with a pH compatible with human skin. researchgate.netbohrium.com

| Ultradeformable Vesicles | Lipid-based vesicles | A promising approach to enhance percutaneous transport across the skin barrier. | researchgate.net |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, future research must move beyond single-pathway analysis. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to unravel complex biological processes. nih.gov By combining these datasets, researchers can build a more complete picture of how this compound affects cellular functions. nih.govmdpi.com

Future research directions in this area include:

Identifying Biomarkers: Multi-omics analysis can help identify novel biomarkers that predict a cell's or patient's response to this compound. mdpi.comjci.org This could lead to more personalized therapeutic strategies in the long term.

Unraveling Complex Interactions: By analyzing changes across multiple molecular layers simultaneously, researchers can understand the interplay between genes, proteins, and metabolites following exposure to this compound. arxiv.org This can help bridge the gap from genotype to phenotype and clarify the flow of information within cellular networks. nih.gov

Pathway Analysis: Specialized platforms designed for multi-omics data integration can reveal which biological pathways are most significantly affected by the compound. mdpi.com This could confirm known mechanisms and, more importantly, uncover entirely new ones.

Heterogeneity of Response: Applying multi-omics approaches can help characterize the underlying molecular differences that lead to varied responses to treatment, a key step in understanding disease heterogeneity. jci.org

Leveraging Computational Approaches for Predictive Modeling and Design of New Analogues

Computational modeling and in silico design are indispensable tools in modern drug discovery and development. These approaches can accelerate research by predicting the behavior of molecules and guiding the synthesis of new compounds with desired properties.

For this compound, key computational research avenues include:

Predictive Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) models can simulate dermal drug absorption and predict the distribution of adapalene in different skin layers. mdpi.com These computational models can integrate the physicochemical properties of this compound and formulation attributes to forecast its behavior, reducing the need for extensive experimental testing. mdpi.com

Design of Novel Analogues: Computational chemistry can be used to design new analogues of adapalene with improved efficacy, better target specificity, or novel therapeutic activities. mdpi.com For example, molecular modeling could be used to explore modifications to the adapalene structure that enhance its potential antibacterial or anticancer properties. nih.gov

Mechanism Elucidation: Techniques like Density Functional Theory (DFT) can be employed to analyze reaction mechanisms for synthesizing new analogues, providing valuable information for optimizing synthetic pathways. researchgate.net By modeling the interactions between designed analogues and their putative biological targets, researchers can pre-screen candidates for desired activity before committing to chemical synthesis. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and stability of Adapalene sodium salt in preclinical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for purity assessment, as outlined in USP 41 guidelines . Parameters include column efficiency (>3000 theoretical plates) and relative standard deviation (<3.0%) for peak consistency. Stability studies should employ accelerated testing under varying pH (e.g., 4.0–8.0) and temperature conditions (e.g., 25°C, 40°C) to assess degradation products. Purity thresholds should exceed 98%, validated via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. Which experimental models are suitable for evaluating the developmental toxicity of this compound?

  • Methodological Answer : Rodent models (rats and rabbits) are recommended, with dosing calibrated to multiples of the maximum recommended human dose (MRHD). For example, oral administration in rats at 64× MRHD and rabbits at 128× MRHD during organogenesis can reveal skeletal/visceral malformations. Endpoints should include histopathology, teratogenicity scoring, and maternal toxicity assessments .

Q. How can researchers validate the retinoid receptor specificity of this compound in vitro?

  • Methodological Answer : Competitive binding assays using recombinant RAR subtypes (α, β, γ) are critical. AC50 values (e.g., 2.3 nM for RARβ, 9.3 nM for RARγ) should be compared with positive controls (e.g., all-trans retinoic acid). Dose-response curves and receptor knockdown models (e.g., siRNA) can confirm specificity .

Advanced Research Questions

Q. How can discrepancies in solubility data for this compound across studies be resolved?

  • Methodological Answer : Solubility is conditional and influenced by ionic strength, pH, and counterion interactions. Researchers should report solubility products (Ksp) rather than apparent solubility and standardize buffer systems (e.g., phosphate-buffered saline at physiological pH). Inter-laboratory validation using reference materials (e.g., USP-certified Adapalene) is advised to minimize variability .

Q. What strategies address the lack of clinical pharmacokinetic data for this compound?

  • Methodological Answer : Extrapolate from structural analogs (e.g., Adapalene-d3 or Tretinoin) using physiologically based pharmacokinetic (PBPK) modeling. In vitro-in vivo correlation (IVIVC) studies with synthetic skin models can predict absorption rates. Microdosing trials with radiolabeled Adapalene (e.g., 14C tracing) may provide preliminary human data .

Q. How do formulation additives influence the aggregation behavior of this compound in aqueous solutions?

  • Methodological Answer : Use dynamic light scattering (DLS) and cryo-electron microscopy to monitor particle size and morphology. Excipients like polysorbate 80 or cyclodextrins can stabilize colloidal dispersions. Aggregation kinetics should be analyzed under stress conditions (e.g., shear forces, freeze-thaw cycles) relevant to topical gel formulations .

Q. What experimental designs mitigate confounding factors in assessing this compound’s phototoxicity?

  • Methodological Answer : Conduct UV-Vis spectroscopy to determine molar extinction coefficients in the UVA/UVB range. Use 3D reconstructed epidermis models (e.g., EpiDerm™) irradiated at 10–50 J/cm² UVA. Combine with reactive oxygen species (ROS) assays (e.g., DCFH-DA probes) and negative controls (e.g., antioxidants like ascorbic acid) .

Data Contradiction and Reproducibility

Q. Why do in vitro retinoid receptor activation studies of this compound conflict with in vivo efficacy observations?

  • Methodological Answer : Differences may arise from metabolic conversion (e.g., esterase-mediated hydrolysis in vivo) or protein binding in serum. Use species-specific liver microsomes to simulate metabolism and compare with cell-free assays. Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in animal models to isolate parent compound effects .

Q. How can researchers improve reproducibility in salt solubility measurements for preformulation studies?

  • Methodological Answer : Adopt shake-flask methods with equilibrium verification (24–48 hr incubation). Report ionic strength, temperature, and saturation thresholds (e.g., via Nephelometry). Cross-validate with computational models (e.g., Hansen solubility parameters) to identify solvent systems that minimize polymorphism risks .

Tables for Key Parameters

Parameter Recommended Method Reference
Purity ValidationHPLC with USP 41 column specifications
Developmental ToxicityRodent models at 64× (rat) and 128× MRHD (rabbit)
Receptor Binding AffinityCompetitive RARα/β/γ assays with AC50
Solubility Product (Ksp)Shake-flask + Nephelometry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.